N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide molecular weight and formula
N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide molecular weight and formula
Executive Summary & Chemical Identity[1][2][3][4][5]
N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide is a sterically hindered, disubstituted amide of significant interest in medicinal chemistry as a synthetic intermediate. Structurally, it is the 2-nitrobenzoyl analog of the antipruritic drug Crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide).
In drug development, this molecule serves two primary roles:
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Precursor Utility: It is the immediate precursor to N-ethyl-N-(2-methylphenyl)-2-aminobenzamide via nitro-reduction, a scaffold frequently utilized in the synthesis of tricyclic benzodiazepines and quinazolinones.
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Steric Model: Due to the ortho-substitution on both the benzoyl ring (nitro group) and the aniline ring (methyl group), it acts as a stress-test substrate for evaluating amide coupling methodologies under sterically demanding conditions.
Physicochemical Profile[1][6][7][8][9]
| Property | Value |
| IUPAC Name | N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide |
| Molecular Formula | C₁₆H₁₆N₂O₃ |
| Molecular Weight | 284.31 g/mol |
| Exact Mass | 284.1161 Da |
| Physical State | Solid (typically off-white to pale yellow crystals) |
| Predicted LogP | ~3.2 (Lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Architecture & Protocol
The synthesis of N-ethyl-N-(2-methylphenyl)-2-nitrobenzamide requires overcoming significant steric hindrance. The ortho-methyl group on the aniline ring twists the nitrogen out of planarity, reducing nucleophilicity. Consequently, standard Schotten-Baumann conditions (aqueous base) often result in low yields due to competitive hydrolysis of the acid chloride.
Recommended Route: Anhydrous Acylation using 2-Nitrobenzoyl Chloride.
Reaction Scheme Logic (Graphviz)
Figure 1: Synthetic pathway via anhydrous nucleophilic acyl substitution. The base acts as a proton scavenger to drive the equilibrium forward.
Detailed Experimental Protocol
Safety Note: Work in a fume hood. 2-Nitrobenzoyl chloride is a lachrymator and corrosive.
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Preparation of Nucleophile Solution:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve N-ethyl-o-toluidine (13.5 g, 100 mmol) in anhydrous Dichloromethane (DCM) (100 mL).
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Add Triethylamine (TEA) (15.3 mL, 110 mmol) or Diisopropylethylamine (DIPEA).
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Cool the mixture to 0°C using an ice bath.
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Acylation Step:
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Dissolve 2-nitrobenzoyl chloride (18.6 g, 100 mmol) in DCM (50 mL).
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Add the acid chloride solution dropwise to the amine solution over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.
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Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–6 hours.
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Work-up & Purification:
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Quench the reaction with water (50 mL).
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Wash the organic layer sequentially with:
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1M HCl (2 x 50 mL) – Removes unreacted amine.
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Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid/hydrolyzed chloride.
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Brine (50 mL).
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Recrystallization: The crude solid is typically recrystallized from Ethanol/Water or Ethyl Acetate/Hexanes to yield pale yellow crystals.
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Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following spectral features must be confirmed.
Mass Spectrometry (LC-MS)
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Target Ion: [M+H]⁺ = 285.3 Da.
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Fragmentation Pattern:
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Loss of NO₂ radical (M-46).
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Cleavage of the amide bond yielding the acylium ion (m/z ~150) and the amine fragment.
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Proton NMR (¹H NMR) – 400 MHz, CDCl₃
Due to the tertiary amide bond, this molecule exhibits rotamerism at room temperature. You may observe broadened or split signals for the ethyl group protons.
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δ 8.2 – 7.5 ppm: Multiplet (8H, Aromatic protons from both rings). Look for the downfield shift of the proton ortho to the nitro group.
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δ 3.8 – 3.4 ppm: Broad multiplet (2H, N-CH₂ -CH₃). Broadening indicates restricted rotation.
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δ 2.3 ppm: Singlet (3H, Ar-CH₃ ).
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δ 1.2 ppm: Triplet (3H, N-CH₂-CH₃ ).
Graphviz: Analytical Logic Tree
Figure 2: Analytical decision tree for confirming structure and purity. Presence of rotamers in NMR is a key confirmation of the tertiary amide structure.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7048, 2-Nitrobenzoyl chloride. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19602, N-Ethyl-o-toluidine. Retrieved from [Link]
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling methodologies).
